7-Methyl-3-thiocyanato-1H-indole
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Overview
Description
7-Methyl-3-thiocyanato-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a thiocyanate group at the third position and a methyl group at the seventh position on the indole ring. The unique structure of this compound makes it a valuable subject of study in organic chemistry and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-3-thiocyanato-1H-indole typically involves the thiocyanation of indole derivatives. One common method is the reaction of 7-methylindole with thiocyanogen or potassium thiocyanate in the presence of an oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale thiocyanation processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-3-thiocyanato-1H-indole undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the thiocyanate group can yield amine derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles to form a variety of functionalized indoles
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products:
Sulfonyl Derivatives: Formed through oxidation.
Amine Derivatives: Formed through reduction.
Functionalized Indoles: Formed through substitution reactions
Scientific Research Applications
7-Methyl-3-thiocyanato-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 7-Methyl-3-thiocyanato-1H-indole involves its interaction with various molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation, but the compound’s ability to modify protein function is a key aspect of its biological activity .
Comparison with Similar Compounds
7-Methylindole: Lacks the thiocyanate group, making it less reactive in certain chemical reactions.
3-Thiocyanatoindole: Lacks the methyl group, which can influence its chemical and biological properties.
Indole-3-acetic acid: A plant hormone with different functional groups and biological activities
Uniqueness: 7-Methyl-3-thiocyanato-1H-indole is unique due to the presence of both the methyl and thiocyanate groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H8N2S |
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Molecular Weight |
188.25 g/mol |
IUPAC Name |
(7-methyl-1H-indol-3-yl) thiocyanate |
InChI |
InChI=1S/C10H8N2S/c1-7-3-2-4-8-9(13-6-11)5-12-10(7)8/h2-5,12H,1H3 |
InChI Key |
MQKBBPZUGSUPFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)SC#N |
Origin of Product |
United States |
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